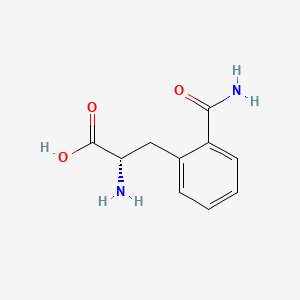

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids and their esters, which l-2-carbamoylphe is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters, including l-2-carbamoylphe, are known to undergo protodeboronation . This process involves the removal of the boron moiety from the compound, which can lead to changes in the compound’s structure and function .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of L-2-Carbamoylphe.

Result of Action

The protodeboronation of boronic esters, a process that l-2-carbamoylphe likely undergoes, can lead to significant changes in the compound’s structure and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of L-2-Carbamoylphe. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Additionally, the solubility of phenylboronic acids and their esters in different solvents can also affect their stability and efficacy .

Activité Biologique

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid, also known by its CAS number 959581-86-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

- Chemical Formula : C10H12N2O3

- Molecular Weight : 208.21 g/mol

- Purity : >95%

- Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Synthesis

The compound can be synthesized through various organic reactions involving amino acids and phenyl derivatives. The synthesis typically involves the formation of the carbamoyl group on the phenyl ring, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This includes effectiveness against drug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

- Minimum Inhibitory Concentrations (MIC) :

Binding Affinity Studies

Binding assays have shown that this compound analogs possess varying affinities for the EP receptors (EP1-4). These studies indicate that modifications to the side chains can enhance receptor binding and antagonist activity, particularly at the EP3 receptor .

Case Studies

-

Antimicrobial Activity Evaluation :

A series of compounds based on this compound were tested against a panel of multidrug-resistant bacteria. Results indicated that certain modifications significantly increased activity against MRSA and other resistant strains, suggesting pathways for further development into therapeutic agents . -

Opioid Receptor Interaction :

Research has indicated that specific analogs of this compound can act as antagonists at opioid receptors. These findings suggest potential applications in pain management and addiction therapy, where modulation of opioid pathways is critical .

Data Tables

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 1 - 8 | High |

| Vancomycin-resistant E. faecalis | 0.5 - 2 | High |

| E. coli | 32 | Moderate |

| K. pneumoniae | 64 | Moderate |

Applications De Recherche Scientifique

Pharmacological Applications

(S)-2-Amino-3-(2-carbamoylphenyl)propanoic acid is primarily studied for its potential as an opioid antagonist , which could lead to safer alternatives for pain management. Research indicates that derivatives of this compound can modulate opioid receptor activity without the adverse effects associated with traditional opioids.

Key Findings:

- Opioid Receptor Interaction : In vitro studies have shown that the compound can bind selectively to opioid receptors, demonstrating significant antagonist activity. For instance, derivatives exhibited high binding affinities at μ-opioid receptors, suggesting potential therapeutic applications in pain relief .

In Vitro Studies

In vitro investigations have highlighted the compound's ability to influence neural pathways. Analogues of this compound have been tested for their binding affinities against specific receptors, including EP1-4 receptors, indicating their potential in treating inflammatory conditions.

Table 1: Binding Affinities of Derivatives

| Compound Name | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| (S)-Analog 1 | μ-Receptor | 1.24 |

| (S)-Analog 2 | δ-Receptor | 9.78 |

| (S)-Analog 3 | κ-Receptor | 18.9 |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, suggesting that structural modifications can significantly enhance efficacy against pathogens. Certain derivatives demonstrated modest activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents .

Case Study 1: Development of Opioid Antagonists

A notable study focused on synthesizing analogues of this compound revealed their potential as opioid receptor antagonists. The analogues were evaluated for their ability to bind to various opioid receptors in vitro, with promising results indicating a pathway for developing safer analgesics .

Another investigation assessed how different structural modifications affected the biological activity of this compound derivatives. The study found that even minor changes in the substituents could lead to significant variations in receptor interactions and pharmacological effects .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-carbamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQWGGPXZQIUPR-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.